Cyp51-IN-15 is classified as a small-molecule inhibitor targeting the CYP51 enzyme, which belongs to the cytochrome P450 superfamily. This family of enzymes is involved in various biochemical processes, including drug metabolism and the synthesis of cholesterol and steroid hormones. Cyp51-IN-15 specifically targets fungal CYP51 proteins, making it relevant in the context of antifungal drug development.
The synthesis of Cyp51-IN-15 involves several key steps:
For large-scale industrial production, optimization of these synthetic routes is crucial. This includes scaling up reactions while maintaining yield and purity, implementing efficient purification techniques like crystallization and chromatography, and establishing quality control measures.
Cyp51-IN-15 has a complex molecular structure characterized by its molecular formula and a molecular weight of 415.2 g/mol. The IUPAC name for this compound is 1-[(2S)-2-(2,4-dichlorophenyl)-2-[[3-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole. The InChI representation is:
This structure indicates that Cyp51-IN-15 contains multiple functional groups that contribute to its interaction with the CYP51 enzyme.
Cyp51-IN-15 can undergo several chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Cyp51-IN-15 inhibits CYP51 by binding to its active site, preventing the demethylation of lanosterol—a critical step in ergosterol biosynthesis. The inhibition disrupts cell membrane integrity in fungi, leading to cell death. The mechanism involves three steps:
This process highlights the specificity of Cyp51-IN-15 for fungal CYP51 enzymes compared to human counterparts.
Cyp51-IN-15 exhibits specific physical properties that are significant for its application:
Chemical properties include its stability under standard laboratory conditions and reactivity with various reagents used in organic synthesis.
Cyp51-IN-15 has potential applications primarily in scientific research related to antifungal therapies. Its role as an inhibitor of CYP51 makes it valuable for developing treatments against fungal infections, particularly those resistant to existing antifungal agents. Additionally, understanding its mechanism may contribute to broader applications in managing diseases linked to sterol metabolism .
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2